8-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one
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Overview
Description
8-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is a compound that features a trifluoromethyl group attached to a methanonaphthalene structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is part of .
Preparation Methods
The synthesis of 8-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one can be achieved through several methods. One common approach involves the trifluoromethylation of carbon-centered radical intermediates . Industrial production methods may involve large-scale reactions using these reagents under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
8-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the trifluoromethyl group or the methanonaphthalene core .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs that require the unique properties conferred by the trifluoromethyl group . In industry, it is used in the production of materials with specific chemical and physical properties, such as increased stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors . This can result in the modulation of biological pathways, leading to desired therapeutic effects or changes in material properties .
Comparison with Similar Compounds
Similar compounds to 8-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one include other trifluoromethylated ketones and aromatic compounds . These compounds share the trifluoromethyl group but differ in their core structures, leading to variations in their chemical and physical properties .
Properties
CAS No. |
85977-29-3 |
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Molecular Formula |
C12H9F3O |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
6-(trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)9-3-1-2-7-6-4-8(11(7)9)10(16)5-6/h1-3,6,8H,4-5H2 |
InChI Key |
LWAGRIDHLNLZIL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)C1C3=C2C=CC=C3C(F)(F)F |
Origin of Product |
United States |
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